molecular formula C25H35N2O10P B008552 Buflomedil pyridoxal phosphate CAS No. 104018-07-7

Buflomedil pyridoxal phosphate

Cat. No. B008552
M. Wt: 554.5 g/mol
InChI Key: PFDMMTLRXJOJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxal 5'-phosphate (PLP) acts as a versatile organic cofactor used to catalyze diverse reactions on amino acid, oxoacid, and amine substrates, showcasing incredible versatility in building chemical complexity (Du & Ryan, 2019). While Buflomedil pyridoxal phosphate specifically might not be widely covered, understanding PLP-dependent reactions provides a foundational basis for analyzing such compounds.

Synthesis Analysis

The synthesis of PLP-dependent compounds involves complex biochemical pathways. PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, and transamination, suggesting a multifaceted synthesis pathway that could be relevant to Buflomedil pyridoxal phosphate (Liang et al., 2019).

Molecular Structure Analysis

PLP-dependent enzymes show a remarkable ability to stabilize carbanionic intermediates, with PLP itself exhibiting structural versatility that enables a wide range of biochemical transformations. This stabilization is crucial for the catalytic activity of these enzymes, which may relate to the structural analysis of Buflomedil pyridoxal phosphate (Toney, 2005).

Chemical Reactions and Properties

PLP-dependent reactions include transaminations, Claisen-like condensations, and β- and γ-eliminations, along with epimerizations, decarboxylations, and transaldolations. These reactions underscore the chemical reactivity and properties of PLP as a cofactor, applicable to understanding Buflomedil pyridoxal phosphate's chemical behavior (Du & Ryan, 2019).

Physical Properties Analysis

The pharmacokinetics of pyridoxal phosphate of buflomedil, when formulated for sustained release, reveals insights into its physical properties, such as absorption rates, plasma concentration levels, and urinary excretion, which are essential for comprehending the compound's behavior in biological systems (De Bernardi di Valserra et al., 1992).

Chemical Properties Analysis

The chemical properties of PLP and its derivatives, including reactivity with amino groups and its role in enzyme catalysis, offer a window into understanding compounds like Buflomedil pyridoxal phosphate. The interaction of PLP with proteins and its involvement in a plethora of biochemical reactions highlight its chemical versatility (Cabantchik et al., 1975).

Scientific Research Applications

  • Exploring Protein Sidedness in Membranes : Pyridoxal phosphate has been utilized as a probe to investigate the sidedness of proteins in the membrane of intact red blood cells, showing high specificity in interacting with amino groups (Cabantchik et al., 1975).

  • Model Drug in Tablet Dissolution Studies : Buflomedil pyridoxal phosphate (BPP) served as a model drug in research focusing on tablet dissolution and drug release, utilizing simultaneous FTIR spectroscopic imaging and visible photography (Kazarian & Weerd, 2008).

  • Catalysis in Amino Acid Metabolism : Pyridoxal phosphate plays a crucial role as an essential catalytic element in the mechanisms of action of amino acid metabolizing enzymes. This role is significant for potential applications in biotechnology and medicine (Frey et al., 1990).

  • Enhancing Thermal Stability in Poly(vinyl alcohol) Blends : The combination of poly(vinyl alcohol) with buflomedil pyridoxal phosphate (BPP) has shown increased thermal stability and specific interactions between their polar groups, indicating potential material science applications (Stavropoulou et al., 2004).

  • Chemical Modification of Receptors : Treatment with pyridoxal 5'-phosphate can cause irreversible inhibition of avian progesterone receptor interactions, leading to chemical modifications in the receptor molecule, which could have implications in receptor stability and function (Nishigori & Toft, 1979).

  • Treatment of Neonatal Epileptic Encephalopathy : Pyridoxal-5'-phosphate treatment has been effective in improving symptoms in neonatal epileptic encephalopathy, showing normal neurodevelopmental outcomes at 12 months (Guerin et al., 2015).

  • Neurological Disorder Research : Maintaining optimal levels of pyridoxal phosphate in the brain is important for neurological disorders involving disturbed neurotransmitter metabolism, especially in conditions like epilepsy (Mills et al., 2005).

  • Combinatorial Biosynthesis of Antibiotics : PLP-dependent enzymes like CcbF and LmbF process cysteine S-conjugated intermediates differently, enabling the in vitro combinatorial biosynthesis of hybrid lincosamide antibiotics like Bu-2545 (Wang et al., 2016).

properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMMTLRXJOJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146222
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buflomedil pyridoxal phosphate

CAS RN

104018-07-7
Record name Buflomedil pyridoxal phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buflomedil pyridoxal phosphate
Reactant of Route 2
Reactant of Route 2
Buflomedil pyridoxal phosphate
Reactant of Route 3
Buflomedil pyridoxal phosphate
Reactant of Route 4
Reactant of Route 4
Buflomedil pyridoxal phosphate
Reactant of Route 5
Buflomedil pyridoxal phosphate
Reactant of Route 6
Reactant of Route 6
Buflomedil pyridoxal phosphate

Citations

For This Compound
63
Citations
P Colombo, R Bettini, PL Catellani, P Santi… - European Journal of …, 1999 - Elsevier
… a colored and very soluble drug, buflomedil pyridoxal phosphate, in the gel layer of initially … and containing the same amount of buflomedil pyridoxal phosphate, was prepared as well. …
Number of citations: 141 www.sciencedirect.com
P Colombo, R Bettini, P Santi, A De Ascentiis… - Journal of controlled …, 1996 - Elsevier
… What is original in this work is that buflomedil pyridoxal phosphate is a colored drug loaded at relatively high amounts. The matrix appeared pale yellow in dry form, yellow when wet …
Number of citations: 337 www.sciencedirect.com
D Caccavo, AA Barba, M d'Amore, R De Piano… - European Journal of …, 2017 - Elsevier
… Briefly, 120 mg tablets made of 60% of buflomedil pyridoxal phosphate (BPP) (solubility in water at 37 C: 650 g/L [4]) and 40% of hydroxy propyl methyl cellulose (HPMC) were prepared …
Number of citations: 18 www.sciencedirect.com
D Zhou, M Li, H Hu, Y Chen, Y Yang… - Neural Regeneration …, 2013 - ncbi.nlm.nih.gov
… buflomedil pyridoxal phosphate group. The rats in the Huoxue Rongluo Tablet and buflomedil pyridoxal phosphate … Tablet solution and buflomedil pyridoxal phosphate solution after …
Number of citations: 8 www.ncbi.nlm.nih.gov
A Stavropoulou, KG Papadokostaki… - Journal of applied …, 2004 - Wiley Online Library
… Here we present a thermal analysis study of blends of poly(vinyl alcohol) (PVA) with a pharmaceutical substance, buflomedil pyridoxal phosphate (BPP). PVA is a biocompatible …
Number of citations: 9 onlinelibrary.wiley.com
A Marzo, C Lucarelli - Journal of Chromatography B: Biomedical Sciences …, 1988 - Elsevier
… Twelve healthy volunteers were treated with buflomedil pyridoxal phosphate salt, two capsules containing 400 mg of the salt, ie 222 mg of buflomedil (corresponding to 248 mg of …
Number of citations: 10 www.sciencedirect.com
C Ferrero, A Muñoz-Ruiz… - International Journal of …, 2000 - Elsevier
… The authors used a coloured drug (buflomedil pyridoxal phosphate) in order to distinguish the different fronts position and pointed out the importance of the dissolved drug layer …
Number of citations: 119 www.sciencedirect.com
S De Robertis - 2015 - repository.unipr.it
… λ-carrageenan-salt mixture were also evaluated to afford controlled release of different basic drugs, such as methyl L-dopa and buflomedil pyridoxal phosphate, showing distinct release …
Number of citations: 0 www.repository.unipr.it
PL Catellani, P Colombo, NA Peppas, P Santi… - Journal of …, 1998 - Elsevier
… In previous publications,3 we showed that the release kinetics of buflomedil pyridoxal phosphate (BPP) from matrixes prepared with high viscosity hydroxypropyl methyl cellulose (…
Number of citations: 28 www.sciencedirect.com
A Miranda, M Millán, I Caraballo - International Journal of Pharmaceutics, 2006 - Elsevier
The knowledge of the percolation thresholds of a system results in a clear improvement of the design of controlled release dosage forms such as inert matrices. Despite hydrophilic …
Number of citations: 90 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.